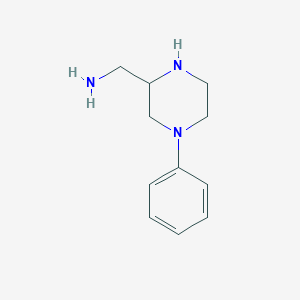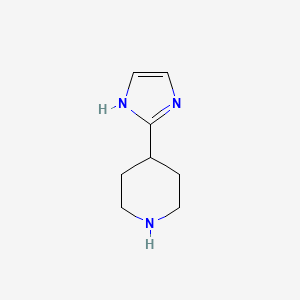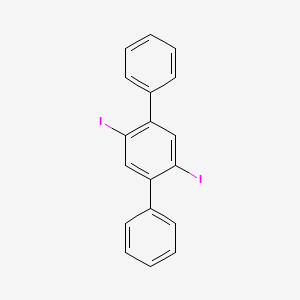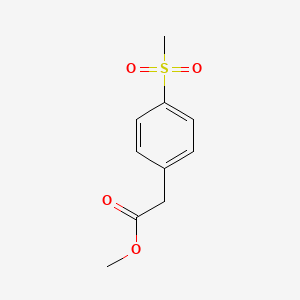
2-(4-(Metilsulfonil)fenil)acetato de metilo
Descripción general
Descripción
Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(methylsulfonyl)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(methylsulfonyl)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados del “2-(4-(Metilsulfonil)fenil)acetato de metilo” se han sintetizado y evaluado por sus propiedades antimicrobianas. Estos compuestos han mostrado efectividad contra varias cepas de bacterias, incluyendo MRSA, E. coli, K. pneumoniae, P. aeruginosa, y A. baumannii. La presencia del grupo metilsulfonil contribuye a la capacidad del compuesto para inhibir el crecimiento bacteriano, lo que lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos .
Actividad Antiinflamatoria
El compuesto también se ha estudiado por sus efectos antiinflamatorios. Los derivados del “this compound” han demostrado una buena actividad antiinflamatoria, con selectividad hacia la inhibición de la enzima COX-2. Esta selectividad es crucial ya que puede reducir los efectos secundarios gastrointestinales comúnmente asociados con los fármacos antiinflamatorios no esteroideos (AINE) .
Inhibición de COX-2
La inhibición selectiva de la enzima COX-2 es una aplicación significativa de este compuesto. Al inhibir COX-2, el compuesto puede proporcionar alivio de la inflamación sin los efectos secundarios gástricos asociados con la inhibición de COX-1. Esto lo convierte en un activo valioso en el diseño de medicamentos antiinflamatorios más seguros .
Seguridad Cardiovascular
Los derivados del compuesto se han modificado para liberar cantidades moderadas de óxido nítrico (NO), lo que puede disminuir los riesgos cardiovasculares asociados con los inhibidores selectivos de COX-2. NO tiene actividad vasodilatadora y puede inhibir la agregación plaquetaria, abordando las preocupaciones cardiovasculares de la inhibición de COX-2 .
Síntesis de Derivados de Indol
El “this compound” se utiliza en la síntesis de derivados de indol, que son importantes en la química farmacéutica. Estos derivados se han diseñado para poseer tanto actividades antimicrobianas como antiinflamatorias, ofreciendo un efecto terapéutico dual .
Diseño y Desarrollo de Fármacos
El compuesto sirve como un intermedio clave en el diseño y desarrollo de nuevos fármacos. Su estructura molecular permite la unión de varios farmacóforos, lo que puede conducir a la creación de nuevos medicamentos con objetivos terapéuticos específicos .
Mecanismo De Acción
Target of Action
The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
Methyl 2-(4-(methylsulfonyl)phenyl)acetate interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by Methyl 2-(4-(methylsulfonyl)phenyl)acetate results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .
Action Environment
The action of Methyl 2-(4-(methylsulfonyl)phenyl)acetate can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .
Análisis Bioquímico
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical reactions, nucleophilic substitutions, and oxidations
Cellular Effects
It has been suggested that similar compounds may have antimicrobial and anti-inflammatory activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds are known to undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo reactions over time, such as alkaline hydrolysis . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been used in studies to assess their therapeutic potential . These studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to undergo various reactions, such as alkaline hydrolysis . This could potentially involve interactions with enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues . This could potentially involve interactions with transporters or binding proteins, and could also influence the compound’s localization or accumulation .
Subcellular Localization
Similar compounds are known to be localized within specific compartments or organelles within cells . This could potentially be directed by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586351 | |
| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300355-18-4 | |
| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
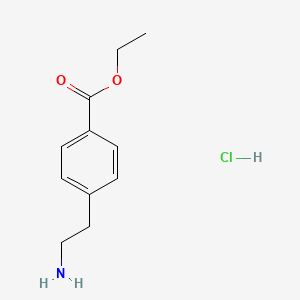
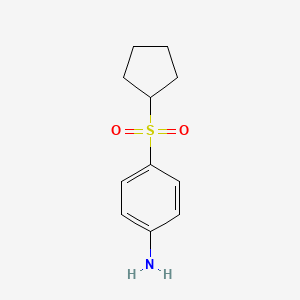
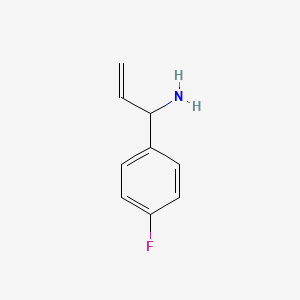
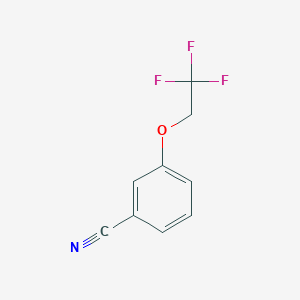



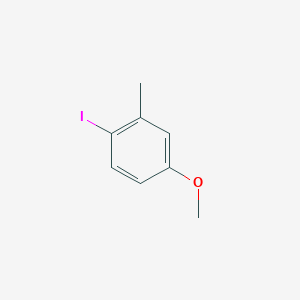
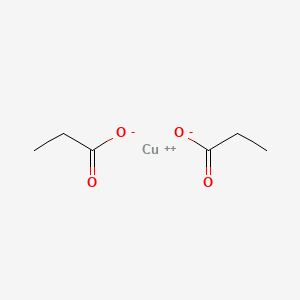
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)

